O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a thiodiphosphate group attached to a 4-nitrophenyl ring, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate typically involves the reaction of trimethyl phosphorothioate with 4-nitrophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as distillation or crystallization, to obtain the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. In the case of this compound, nucleophilic substitution can occur at the phosphorus atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: This reaction involves the cleavage of the compound in the presence of water, resulting in the formation of phosphoric acid derivatives and 4-nitrophenol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include:
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
4-Nitrophenol: A common product resulting from various reactions involving the compound.
Substituted Phosphorothioates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of pesticides and other agricultural chemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various organophosphates.
Uniqueness
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide different reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63980-97-2 |
---|---|
Molecular Formula |
C9H13NO8P2S |
Molecular Weight |
357.22 g/mol |
IUPAC Name |
1-[dimethoxyphosphorylsulfanyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H13NO8P2S/c1-15-19(13,16-2)21-20(14,17-3)18-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
InChI Key |
YPXVCFLCSXAIFK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)SP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.